Disodium 5'-guanylate

umami taste flavor enhancement sensory evaluation

Formulators seeking to reduce sodium without sacrificing umami face a critical challenge: IMP delivers insufficient flavor potentiation per unit mass. Disodium 5'-Guanylate (GMP, E627) solves this with a 2.3-fold higher synergy coefficient (γ') with MSG compared to IMP, enabling equivalent umami intensity at lower sodium loads. Key procurement data: • 3.8× intrinsic flavor activity vs. IMP; 2.3× MSG synergy coefficient • For low-severity thermal processes (pasteurization, ambient-fill sauces, post-fry seasoning), GMP's potency is fully exploited with minimal degradation penalty • Heptahydrate crystal form must be confirmed upon receipt via XRD/TGA to avoid handling issues with amorphous polymorphs

Molecular Formula C10H12N5Na2O8P
Molecular Weight 407.18 g/mol
CAS No. 5550-12-9
Cat. No. B123029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 5'-guanylate
CAS5550-12-9
Synonyms5’-Guanylic Acid Disodium Salt;  5’-GMP Disodium Salt;  Disodium 5’-GMP;  Disodium 5’-Guanylate;  Disodium GMP;  Disodium Guanosine 5’-Monophosphate;  Disodium Guanosine 5’-phosphate;  Disodium Guanylate;  E 627;  GMP Disodium Salt;  GMP Sodium Salt;  Guanosine
Molecular FormulaC10H12N5Na2O8P
Molecular Weight407.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.[Na].[Na]
InChIInChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
InChIKeyPVBRXXAAPNGWGE-LGVAUZIVSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 350 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilitySoluble in water, sparingly soluble in ethanol, practically insoluble in ether

Disodium 5'-Guanylate (GMP) Procurement Guide: Umami Potency, Synergy, and Stability Differentiators Versus In-Class Alternatives


Disodium 5'-guanylate (CAS 5550-12-9, E627), the disodium salt of guanosine 5'-monophosphate (GMP), is a purine 5'-ribonucleotide flavor enhancer belonging to the class of umami-potentiating food additives. Unlike monosodium glutamate (MSG), which directly activates umami receptors, GMP functions primarily as a positive allosteric modulator that dramatically amplifies the umami signal when co-present with glutamate [1]. As a crystalline heptahydrate (C₁₀H₁₂N₅Na₂O₈P·ca. 7H₂O) with a molecular weight of 407.18 (anhydrous), it is regulated under EU purity specifications requiring ≥97.0% assay on an anhydrous basis, loss on drying ≤25%, and pH 7.0–8.5 in 5% aqueous solution [2]. Its closest structural and functional analog is disodium 5'-inosinate (IMP, E631), with which it is frequently blended as disodium 5'-ribonucleotides (I+G).

Why Disodium 5'-Guanylate Cannot Be Simply Swapped with Disodium 5'-Inosinate: Quantitative Evidence of Non-Interchangeability


Although GMP and IMP are both purine 5'-ribonucleotides with qualitatively similar umami-enhancing profiles, three independently verified quantitative axes render them non-interchangeable in formulation and procurement decisions. First, GMP possesses 3.8-fold higher intrinsic flavor activity than IMP [1]. Second, GMP exhibits a synergy coefficient (γ') with MSG that is 2.3 times greater than that of IMP, meaning that at equivalent molar concentrations, GMP delivers substantially more umami potentiation per unit mass [2]. Third, GMP is consistently less thermally stable than IMP across all pH conditions—with half-lives at 100°C and pH 7.0 of 8.2 hr versus 13.1 hr, respectively—requiring distinct processing strategies for canned, retorted, or high-temperature food applications [3]. These three dimensions operate independently, meaning a formulation optimized for IMP will under-deliver on flavor intensity if GMP is substituted at equal weight, and conversely, GMP-containing formulations will suffer greater flavor loss during prolonged thermal processing.

Disodium 5'-Guanylate: Quantitative Head-to-Head Evidence Versus Disodium 5'-Inosinate and Other Comparators


Intrinsic Umami Potency: GMP Is 3.8× More Active Than IMP at Equivalent Concentration

In the foundational characterization of 5'-nucleotide flavor activity, Kuninaka reported that disodium 5'-guanylate is 3.8 times as active as disodium 5'-inosinate, although the qualitative effects of the two nucleotides are virtually identical [1]. This potency differential is corroborated by independently measured umami detection thresholds: GMP exhibits a threshold of 0.0125 g/100mL in aqueous solution, whereas IMP has a threshold of 0.025 g/100mL, giving GMP a 2.0-fold lower (more sensitive) detection threshold [2]. The 3.8× activity factor translates directly into formulation economics: achieving a target umami intensity requires approximately one-quarter the mass of GMP relative to IMP.

umami taste flavor enhancement sensory evaluation

MSG Synergy Coefficient: GMP Exhibits a 2.3× Greater Synergistic Potentiation Factor Than IMP

The synergistic interaction between 5'-nucleotides and monosodium glutamate (MSG) follows the relationship y = u + γ'uv, where γ' is the synergy coefficient. Sensory tests determined that for GMP·7H₂O, γ' = 2.8×10³, which is 2.3 times larger than the corresponding value for IMP·7.5H₂O (γ' ≈ 1.22×10³) [1]. An independent confirmatory study further established that on an anhydrous basis, GMP is 3.0 times as active as IMP·7.5H₂O, while comparing both as crystalline hydrates (GMP·7H₂O vs. IMP·7.5H₂O) yields a factor of 2.3× [2]. This means that in any formulation relying on MSG-nucleotide synergy, replacing GMP with IMP at equal weight reduces the synergistic umami boost by more than half.

synergistic umami monosodium glutamate taste receptor modulation

Thermal Degradation Kinetics: GMP Degrades Faster Than IMP Across All pH Conditions — Critical for Processed Food Formulation

Systematic kinetic analysis by Matoba et al. (1988) established that both IMP and GMP undergo first-order hydrolytic degradation of the phosphoric ester bond, but GMP is consistently less stable. At 100°C, half-life values for GMP are 6.4 hr (pH 4.0), 8.2 hr (pH 7.0), and 38.5 hr (pH 9.0), compared to IMP at 8.7 hr (pH 4.0), 13.1 hr (pH 7.0), and 46.2 hr (pH 9.0) [1]. At canning temperatures (121°C) and pH 5, the differential is similarly pronounced: half-lives of 41 min for GMP versus 63 min for IMP [2]. Extrapolated to ambient storage (23°C, pH 5), estimated half-lives are 19 years for GMP versus 36 years for IMP [2]. Nguyen and Sporns (1985) confirmed that under commercial canning conditions, both nucleotides can lose up to 50% or more through hydrolysis, with IMP consistently more stable than GMP [3].

thermal stability food processing canning shelf-life

Acrolein Elimination: GMP and IMP Exhibit Complementary Kinetic Profiles — Rationale for Combined Use in Roasted Meat Applications

Beyond flavor enhancement, GMP and IMP demonstrate functionally relevant chemical reactivity toward acrolein (ACR), a hazardous α,β-unsaturated aldehyde generated during high-temperature food processing. Gu et al. (2023) used LC-MS/MS to characterize the reaction kinetics and pathway of GMP-ACR and IMP-ACR adduct formation. IMP exhibited a higher initial reaction rate with ACR, whereas GMP demonstrated superior trapping capacity at the later reaction stage, indicating kinetic complementarity between the two nucleotides [1]. In a validated roasted pork patty model, the addition of GMP/IMP-rich foodstuffs (10% dried mushroom or shrimp) eliminated 53.9% and 55.8% of ACR, respectively, while a 5% + 5% combined addition eliminated 55.2% [1]. This differential kinetic behavior—IMP for rapid initial scavenging, GMP for sustained trapping—provides a mechanistic basis for the prevalent industrial practice of using I+G blends rather than single nucleotides.

acrolein scavenging food safety thermal processing contaminants mitigation strategy

Crystal Hydration and Purity Specifications: GMP's Tighter Loss-on-Drying Requirement Versus IMP Impacts Quality Control and Storage

GMP and IMP differ fundamentally in their crystal hydration stoichiometry and resulting purity specifications. GMP crystallizes as a heptahydrate (ca. 7 H₂O), whereas IMP crystallizes as a 7.5-hydrate, as confirmed by thermogravimetric analysis, differential thermal analysis, and X-ray diffraction [1]. This structural difference is codified in regulatory specifications: the EU purity criteria set the loss on drying for GMP at ≤25% (120°C, 4 hr) [2], while the corresponding value for IMP is ≤28.5% [3]. GMP crystals further exhibit polymorphism with three known forms—amorphous, plate-like tetrahydrate, and pillar heptahydrate—with the heptahydrate being the industrially preferred form due to superior solid-liquid separation, transport, and storage characteristics [4]. The tighter moisture specification for GMP (3.5 percentage points lower than IMP) provides a more constrained quality window that may simplify水分 content normalization in dry blending operations.

quality specifications loss on drying crystal polymorphism regulatory compliance

Disodium 5'-Guanylate: Evidence-Backed Application Scenarios for Formulation, Procurement, and Process Optimization


Low-Sodium Umami Boosting in Compound Seasonings and Bouillons

Leveraging GMP's 2.3× higher MSG synergy coefficient relative to IMP [1], formulators can achieve target umami intensity with substantially reduced total sodium load. In a typical compound seasoning where MSG is blended with 5'-nucleotide at 92:8 to 98:2 (w/w) ratios, substituting IMP with GMP at equal nucleotide weight increases the synergistic umami output by approximately 2.3-fold, enabling a proportional reduction in MSG inclusion—and thus sodium content—without compromising perceived savoriness. This is particularly valuable for low-sodium product development where potassium chloride substitution alone introduces off-flavors that GMP's umami-enhancing properties can help mask.

Thermal Process Optimization: Selecting IMP vs. GMP Based on Processing Severity

Given that GMP degrades 1.54–1.60× faster than IMP across canning-relevant temperatures (100–121°C) and pH conditions [2][3], procurement and formulation teams should adopt a processing-severity-based nucleotide selection strategy. For retort-sterilized products (e.g., canned soups, ready meals) with Fo values exceeding 5 minutes, IMP or IMP-rich I+G blends are preferred to minimize flavor loss. Conversely, for low-severity thermal processes (e.g., pasteurization, ambient-fill sauces, snack seasoning applied post-frying), GMP's higher intrinsic potency (3.8× IMP) can be fully exploited without significant thermal degradation penalty, yielding superior flavor impact per unit cost.

Acrolein Mitigation in Roasted and Grilled Meat Products via GMP/IMP-Rich Ingredient Selection

The complementary acrolein-scavenging kinetics of GMP and IMP [4] support a deliberate ingredient strategy for processed meat manufacturers. Incorporating GMP-rich ingredients (e.g., dried shiitake mushroom powder) alongside IMP-rich ingredients (e.g., dried shrimp powder) at a combined 5–10% inclusion level can eliminate over 55% of acrolein generated during high-temperature roasting, while simultaneously contributing natural umami enhancement. This dual-functionality approach aligns with clean-label trends by replacing synthetic acrolein scavengers with nucleotide-rich food ingredients, and the kinetic complementarity (IMP for rapid initial scavenging, GMP for sustained late-stage trapping) provides more robust protection across the entire thermal process duration than either nucleotide alone.

Specification-Driven Quality Control: Differentiated Incoming Inspection Protocols for GMP vs. IMP

The distinct loss-on-drying specifications—GMP ≤25% versus IMP ≤28.5% [5][6]—necessitate separate acceptance criteria in raw material quality systems. For procurement operations managing both nucleotides, GMP's tighter moisture specification (3.5 percentage points lower) means that moisture content variability is inherently more constrained, potentially reducing the frequency of batch adjustments in dry blending operations. Additionally, GMP's polymorphism (amorphous, tetrahydrate, heptahydrate) requires confirmation of the heptahydrate crystal form upon receipt, as the amorphous form is difficult to handle in solid-liquid separation and transport [7]. Establishing X-ray diffraction or thermal analysis as part of the Certificate of Analysis verification protocol ensures that the delivered polymorph matches the form used during formulation development.

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